molecular formula C9H11N3O2S B11525274 7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 5681-22-1

7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11525274
CAS No.: 5681-22-1
M. Wt: 225.27 g/mol
InChI Key: BNDDABFHBILUOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through various methods. One efficient method involves a one-pot synthesis that combines [3+3] cycloaddition, reduction, and deamination reactions . This method is advantageous due to its simplicity and high yield.

Another approach involves the reaction between 2-aminothiadiazoles and dimethyl acetylenedicarboxylate (DMAD) in tetrahydrofuran (THF) under ultrasound irradiation . This catalyst-free method is notable for its high regioselectivity and mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic methodologies are likely to be employed to scale up the production. Techniques such as microwave-assisted synthesis and multi-component reactions are potential candidates for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one stands out due to its unique hydroxyl and isobutyl substituents, which confer distinct chemical and biological properties. These features enhance its potential as a versatile compound for various applications in research and industry .

Properties

CAS No.

5681-22-1

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

7-hydroxy-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O2S/c1-5(2)3-7-11-12-8(14)4-6(13)10-9(12)15-7/h4-5,13H,3H2,1-2H3

InChI Key

BNDDABFHBILUOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=O)C=C(N=C2S1)O

Origin of Product

United States

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